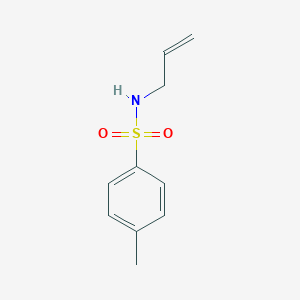![molecular formula C14H9F3O3 B188139 2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one CAS No. 5481-53-8](/img/structure/B188139.png)
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one, commonly known as flavone, is a naturally occurring compound found in various plants. Flavone has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
科学的研究の応用
Flavone has been extensively studied for its potential therapeutic properties. Studies have shown that flavone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Flavone also has antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, flavone has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.
作用機序
The mechanism of action of flavone is not fully understood. However, studies have shown that flavone can modulate various signaling pathways, including the NF-κB and MAPK pathways. Flavone has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
Flavone has been shown to have various biochemical and physiological effects. Studies have shown that flavone can reduce inflammation, oxidative stress, and DNA damage. Flavone has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting apoptosis.
実験室実験の利点と制限
Flavone has several advantages for lab experiments. It is readily available and relatively inexpensive. Flavone is also stable and can be easily synthesized. However, flavone has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. Flavone also has low potency, which can require higher doses for therapeutic effects.
将来の方向性
There are several future directions for research on flavone. One direction is to explore the potential therapeutic effects of flavone on various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Another direction is to investigate the mechanism of action of flavone and its effects on various signaling pathways. Additionally, future research can focus on developing more potent and bioavailable forms of flavone for therapeutic use.
Conclusion:
Flavone is a naturally occurring compound with potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Flavone can be synthesized through various methods and has been extensively studied for its biochemical and physiological effects. While flavone has some limitations for lab experiments, it has several advantages and future research can focus on exploring its potential therapeutic applications and developing more potent forms of flavone.
合成法
Flavone can be synthesized through various methods, including the Perkin reaction, Friedel-Crafts acylation, and oxidative cyclization. The Perkin reaction involves the condensation of salicylaldehyde and benzoyl chloride in the presence of sodium acetate. Friedel-Crafts acylation involves the reaction of benzoyl chloride and benzene in the presence of aluminum chloride. Oxidative cyclization involves the reaction of o-hydroxyacetophenone with an oxidizing agent, such as chromic acid or potassium permanganate.
特性
CAS番号 |
5481-53-8 |
|---|---|
製品名 |
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one |
分子式 |
C14H9F3O3 |
分子量 |
282.21 g/mol |
IUPAC名 |
2-hydroxy-2-(trifluoromethyl)-3H-benzo[h]chromen-4-one |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)13(19)7-11(18)10-6-5-8-3-1-2-4-9(8)12(10)20-13/h1-6,19H,7H2 |
InChIキー |
MJJKQQXGJLQESS-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=C(C3=CC=CC=C3C=C2)OC1(C(F)(F)F)O |
正規SMILES |
C1C(=O)C2=C(C3=CC=CC=C3C=C2)OC1(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




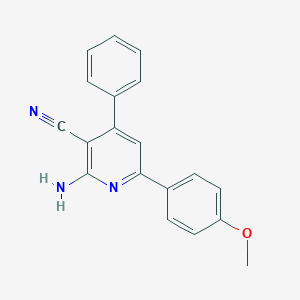
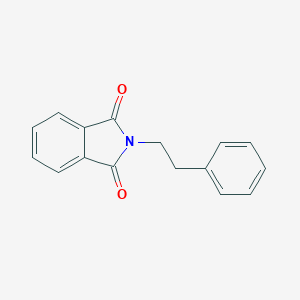
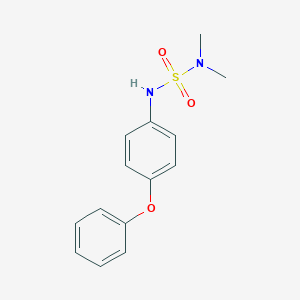
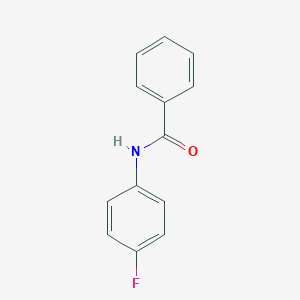
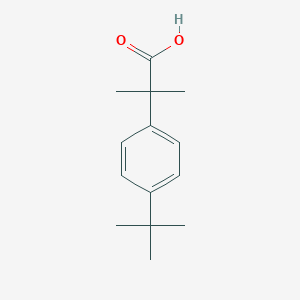
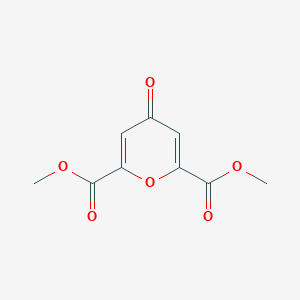
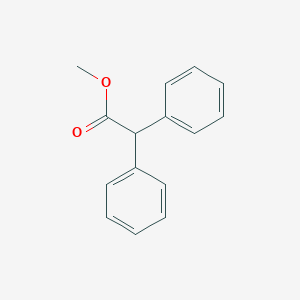
![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)
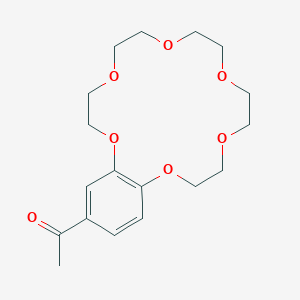
![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)

